Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment | |
|---|---|---|
| 1340, 1160 | ν(SO₂) asymmetric and symmetric | |
| 1590 | ν(C=N) from hydrazone | |
| 3250 | ν(N–H) stretching |
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-11-3-9-15(10-4-11)21(19,20)18-17-12(2)13-5-7-14(16)8-6-13/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUAQVSDGAKESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-bromoacetophenone in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfonic acid derivatives
Reduction: Can be reduced to form corresponding amines
Substitution: Participates in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar solvents like water, ethanol
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted hydrazides, depending on the reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide has been studied for its antimicrobial properties. Research indicates that hydrazones can inhibit bacterial growth and have antifungal effects. The structural characteristics of this compound contribute to its efficacy against various pathogens.
Enzyme Inhibition
The compound exhibits potential as an enzyme inhibitor. Studies have shown that similar hydrazones can effectively inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as diabetes and cancer.
Anticancer Activity
Preliminary studies suggest that derivatives of benzenesulfonic acid with hydrazone linkages may possess anticancer properties. For instance, related compounds have been evaluated for their ability to induce apoptosis in cancer cells, particularly in human colon cancer cell lines.
Agricultural Applications
Hydrazone derivatives are also explored in agricultural chemistry for their potential as pesticides or herbicides. The unique chemical structure may allow for selective targeting of plant pests or weeds while minimizing harm to non-target species.
Material Science Applications
In materials science, compounds like benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide are investigated for their roles as intermediates in the synthesis of polymers or other complex materials. Their ability to form stable bonds with various substrates makes them valuable in creating new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetophenone Tosylhydrazone (CAS: 4545-21-5)
- Synthesis: Prepared via condensation of p-toluenesulfonyl hydrazide with acetophenone under acidic conditions .
- Applications : Primarily used as a precursor for diazo compounds in cyclopropanation reactions .
- Key Differences: The absence of a bromine atom reduces steric hindrance and electronic effects compared to the target compound, leading to higher solubility in non-polar solvents .
1,3-Diphenylacetone p-Tosylhydrazone (CAS: 19816-88-7)
- Structure : Contains a benzyl-substituted ethylidene group and a 4-methylbenzenesulfonyl hydrazide .
- Reactivity: Undergoes [3+4] annulation reactions with lithium enolates to form bicyclic ketones .
- Key Differences : The benzyl substituent introduces greater steric bulk, slowing reaction kinetics in metal-catalyzed transformations compared to the bromophenyl analog .
(E)-N’-[1-(4-Bromophenyl)ethylidene]isonicotinohydrazide (Compound 78)
- Structure: Substituted with a 4-bromophenyl-ethylidene group and an isonicotinoyl moiety instead of a sulfonyl group .
- Bioactivity : Exhibits antibacterial activity against E. coli (MIC = 7.1 µM) due to the nitroimidazole component .
- Key Differences : Replacement of the sulfonyl group with a pyridine ring enhances hydrogen-bonding capacity and microbial target specificity .
Physicochemical Properties and Spectral Data
Table 1: Comparative Physicochemical Properties
Notes:
- The target compound’s higher logP (3.2 vs.
- IR spectra of analogs show characteristic peaks: COamide (~1666 cm⁻¹), NH (~3234 cm⁻¹), and C-Br (~650 cm⁻¹) .
Biological Activity
Benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide is a hydrazone derivative characterized by the presence of both a sulfonic acid group and a bromophenyl moiety. Its molecular formula is , with a molecular weight of approximately 367.26 g/mol. The compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Research indicates that benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be relevant for therapeutic applications targeting specific diseases.
- Antimicrobial Properties : Similar compounds in its class have demonstrated antibacterial and antifungal activities, suggesting potential utility in treating infections.
Comparative Analysis with Related Compounds
A comparative analysis highlights how benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide fits within a broader context of hydrazone derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide | Hydrazone with sulfonic acid | Enzyme inhibition |
| Benzylidene-4-tert-butylbenzohydrazide | Similar hydrazone structure | Antimicrobial activity |
| 4-(Trifluoromethyl)benzohydrazide | Trifluoromethyl substituent | Cholinesterase inhibition |
| Naphthalen-1-yloxy-acetic acid hydrazides | Naphthalene moiety | Antibacterial and antifungal properties |
This table illustrates the unique features and potential applications of benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide compared to other structurally similar compounds.
Study on Antimicrobial Activity
In a study examining the antimicrobial properties of various hydrazone derivatives, benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide was tested against several bacterial strains. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.
Enzyme Inhibition Assays
Another research effort focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit specific targets involved in metabolic pathways related to cancer cell proliferation. The assays demonstrated that the compound could serve as a lead candidate for further development into anticancer agents.
Q & A
Q. What is the optimal synthetic route for preparing benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide, and how are reaction conditions optimized?
The compound is synthesized via a condensation reaction between 3-(2,4-dimethoxyphenyl)-1-(4-bromophenyl)-2-propen-1-one and p-hydrazinobenzenesulfonamide hydrochloride. Key steps include:
- Reaction Setup : Refluxing in ethanol (25 mL) with glacial acetic acid (0.05 mL) for 7 hours under inert conditions .
- Monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (4.8:0.2) as the mobile phase ensures reaction completion .
- Purification : Recrystallization from ethanol yields pure product.
Optimization Tips : Adjust molar ratios (1:1.1 ketone:hydrazide), solvent polarity, or reflux duration to improve yield.
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .
Q. How can solubility and stability issues be addressed during experimental workflows?
Q. What methods are used to monitor reaction progress and intermediate formation?
- TLC : Track ketone consumption and hydrazide product formation using silica plates .
- In Situ IR Spectroscopy : Monitor C=O (1680 cm⁻¹) and N–H (3300 cm⁻¹) peaks to confirm intermediate steps .
Advanced Research Questions
Q. What mechanistic insights exist for the cyclization reactions involving this compound?
Cyclization to form pyrazole or imidazolidinone derivatives occurs via nucleophilic attack of the hydrazide nitrogen on the α,β-unsaturated ketone. Key factors:
Q. How can biological activity (e.g., anticancer, antiviral) be systematically evaluated?
Q. How do structural modifications influence bioactivity?
Q. What challenges arise in scaling up synthesis for preclinical studies?
Q. How can contradictory data on biological efficacy be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
